

Application Notes: In Vitro Inhibition of HIV-1 Replication by Cepharanthine

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Compound of Interest		
Compound Name:	Cepharanthine	
Cat. No.:	B1668398	Get Quote

Introduction

Cepharanthine, a biscoclaurine alkaloid extracted from Stephania cepharantha Hayata, is a compound with a long history of clinical use in Japan for various conditions, including inflammatory diseases and alopecia.[1][2] Recent research has unveiled its potent and broad-spectrum antiviral activities against a range of viruses, including Human Immunodeficiency Virus Type 1 (HIV-1).[3][4] In vitro studies have demonstrated that Cepharanthine can effectively inhibit HIV-1 replication at nanomolar concentrations, particularly in chronically infected monocytic cells.[5][6] Its multifaceted mechanism of action, targeting both host cell factors and viral entry processes, makes it a compelling candidate for further investigation in the development of novel anti-HIV-1 therapeutics.[3][7][8]

Mechanism of Action

Cepharanthine employs several mechanisms to inhibit HIV-1 replication in vitro:

• Inhibition of NF-κB Activation: A primary mechanism of **Cepharanthine**'s anti-HIV-1 activity is the suppression of the Nuclear Factor kappa B (NF-κB) signaling pathway.[3][8][9] NF-κB is a crucial host transcription factor that potently activates HIV-1 gene expression by binding to the viral long terminal repeat (LTR).[6][9] In chronically infected monocytic cells like U1 cells, stimuli such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA) induce HIV-1 replication by activating NF-κB.[5][6] **Cepharanthine** effectively inhibits this induced viral replication by depressing NF-κB expression and activation, thereby suppressing HIV-1 LTR-driven gene expression.[3][5]



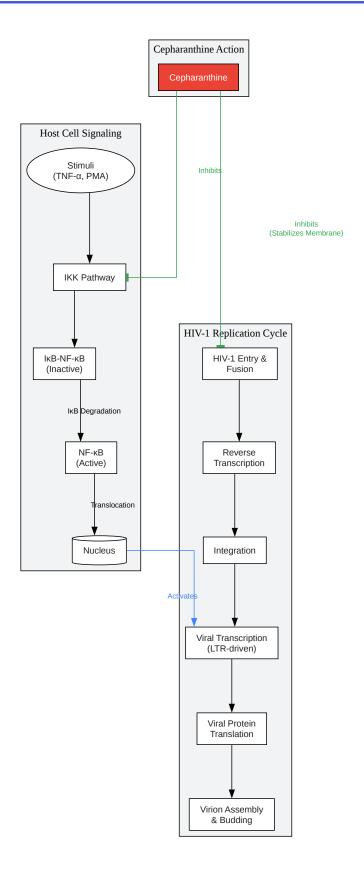
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• Stabilization of Plasma Membrane Fluidity: **Cepharanthine** has been shown to stabilize the fluidity of the host cell's plasma membrane.[3][7] The entry of enveloped viruses like HIV-1 into host cells is a dynamic process that relies on the fluidity of the cell membrane to facilitate fusion. By reducing membrane fluidity, **Cepharanthine** inhibits the HIV-1 entry process.[7][8] This mechanism also contributes to the inhibition of HIV-1 envelope-dependent cell-to-cell fusion, a significant mode of viral transmission in vivo.[7]

This dual mechanism of inhibiting both viral gene expression and viral entry makes **Cepharanthine** a unique and potent inhibitor of HIV-1.





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Cepharanthine's dual mechanism against HIV-1.



Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of **Cepharanthine** against HIV-1 from published studies. The selectivity index (SI), calculated as the ratio of CC50 to IC50, indicates the therapeutic window of the compound.

Compoun d	Cell Line	Stimulant	IC50	CC50	Selectivit y Index (SI)	Referenc e
Cepharant hine	U1 (monocytic)	РМА	0.016 μg/mL (~0.026 μM)	2.2 μg/mL (~3.63 μM)	137.5	[5][9]
Cepharant hine	U1 (monocytic)	N/A	0.028 μg/mL (0.046 μM)	N/A	N/A	[6]
Cepharant hine	General	N/A	0.026 μΜ	N/A	N/A	[3]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

Protocols: In Vitro HIV-1 Inhibition Assays

1. Protocol for HIV-1 Replication Assay in Chronically Infected U1 Cells

This protocol details the method to assess the inhibitory effect of **Cepharanthine** on induced HIV-1 replication in the U1 cell line, which is a promonocytic cell line chronically infected with HIV-1.

Materials:

- U1 cells
- RPMI 1640 medium



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α)
- Cepharanthine (stock solution in DMSO)
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- HIV-1 p24 Antigen ELISA kit
- Phosphate-Buffered Saline (PBS)

Procedure:

- Cell Culture: Maintain U1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Cell Seeding: Seed U1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 μL of culture medium.
- Compound Addition: Prepare serial dilutions of Cepharanthine in culture medium. Add 50 μL
 of the diluted compound to the respective wells. Include a "vehicle control" with DMSO at the
 same concentration as the highest Cepharanthine dose and a "cell control" with medium
 only.
- Stimulation: To induce HIV-1 replication, add 50 μ L of PMA (final concentration ~10 ng/mL) or TNF- α (final concentration ~10 ng/mL) to all wells except the "cell control" wells. The final volume in each well should be 200 μ L.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.



- p24 Antigen Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition of HIV-1 replication for each
 Cepharanthine concentration compared to the stimulated vehicle control. Determine the IC50 value using non-linear regression analysis.

Workflow for HIV-1 Replication Assay.

2. Protocol for Cytotoxicity Assay (MTT-based)

This protocol is used to determine the cytotoxicity of **Cepharanthine** on the host cells used in the replication assay, which is crucial for calculating the selectivity index.

Materials:

- U1 cells (or other relevant cell lines)
- RPMI 1640 medium with 10% FBS
- **Cepharanthine** (stock solution in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader (570 nm)

Procedure:

- Cell Seeding: Seed U1 cells in a 96-well plate at a density of 1 x 10 5 cells/well in 100 μL of culture medium.
- Compound Addition: Add 100 μL of serially diluted Cepharanthine to the wells. Include vehicle and cell controls.

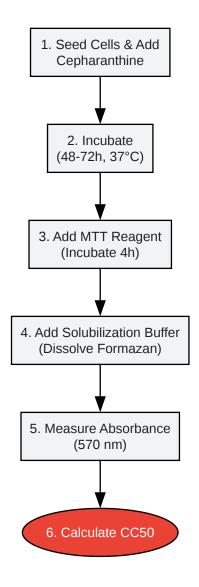
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- Incubation: Incubate the plate for the same duration as the replication assay (48-72 hours) at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Solubilization: Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.
- Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each Cepharanthine concentration compared to the vehicle control. Determine the CC50 value using non-linear regression analysis.





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Workflow for MTT Cytotoxicity Assay.

3. Protocol for HIV-1 LTR-Driven Gene Expression Assay

This assay quantifies the effect of **Cepharanthine** on the transcriptional activity of the HIV-1 LTR, typically using a reporter gene like luciferase.

Materials:

- HEK293T cells (or similar easily transfectable cell line)
- DMEM with 10% FBS



- HIV-1 LTR-Luciferase reporter plasmid
- Tat-expressing plasmid
- Control plasmid (e.g., pRL-TK Renilla luciferase for normalization)
- Transfection reagent (e.g., Lipofectamine 2000)
- Cepharanthine
- 24-well plates
- Dual-Luciferase Reporter Assay System
- Luminometer

Procedure:

- Cell Seeding: Seed HEK293T cells in a 24-well plate to be 70-80% confluent at the time of transfection.
- Transfection: Co-transfect the cells with the HIV-1 LTR-Luciferase reporter plasmid, the Tatexpressing plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Compound Treatment: After 6-8 hours of transfection, replace the medium with fresh medium containing serial dilutions of **Cepharanthine** or vehicle control.
- Incubation: Incubate the cells for 24-48 hours at 37°C.
- Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
- Luminometry: Measure both Firefly and Renilla luciferase activities for each sample using a luminometer according to the assay kit's instructions.
- Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of LTR-driven transcription for each



Cepharanthine concentration compared to the vehicle control and determine the IC50 value.

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